ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate
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Description
Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21NO5S2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.08611512 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells called upon when the body undergoes inflammation or infection .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing it from interacting with its natural substrates. This inhibits the proteolytic activity of hNE, thereby modulating the immune response .
Biochemical Pathways
The inhibition of hNE affects the proteolysis of a range of proteins, including all extracellular matrix proteins and many important plasma proteins . This can have downstream effects on various biochemical pathways involved in inflammation and immune response .
Result of Action
By inhibiting hNE, the compound can potentially modulate the immune response, particularly in conditions characterized by excessive inflammation. This could have therapeutic implications for conditions such as Acute Respiratory Distress Syndrome (ARDS) .
Properties
IUPAC Name |
ethyl 3-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-2-28-22(25)21-18(15-19(29-21)16-9-5-3-6-10-16)23-20(24)13-14-30(26,27)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHISSHJJSXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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